molecular formula C15H11NO B3349234 3-(1H-indol-5-yl)benzaldehyde CAS No. 210888-94-1

3-(1H-indol-5-yl)benzaldehyde

Cat. No.: B3349234
CAS No.: 210888-94-1
M. Wt: 221.25 g/mol
InChI Key: QKEKUZYEHOVYSN-UHFFFAOYSA-N
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Description

3-(1H-Indol-5-yl)benzaldehyde is a benzaldehyde derivative featuring an indole moiety attached at the 5-position of the benzene ring. For instance, compounds like (3-(1H-Indol-5-yl)phenyl)methanol (CAS: 1349716-34-2), the reduced alcohol form of this aldehyde, are documented in synthetic workflows .

Properties

IUPAC Name

3-(1H-indol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKUZYEHOVYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399742
Record name 3-(1H-indol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210888-94-1
Record name 3-(1H-indol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)benzaldehyde typically involves the formation of the indole ring followed by the introduction of the benzaldehyde group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole can then be further functionalized to introduce the benzaldehyde group.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the benzaldehyde group to the indole ring. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic processes, such as those involving palladium or other transition metals, are often preferred due to their high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

    Condensation: Condensation reactions typically use amines and may require acidic or basic catalysts.

Major Products Formed

    Oxidation: 3-(1H-indol-5-yl)benzoic acid

    Reduction: 3-(1H-indol-5-yl)benzyl alcohol

    Substitution: Various halogenated or nitrated indole derivatives

    Condensation: Schiff bases and other condensation products

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that 3-(1H-indol-5-yl)benzaldehyde and its derivatives exhibit notable anticancer properties. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines, including hepatoma cells. In studies involving 3,3′-bisindolylmethane (BIM) derivatives, compounds related to this compound demonstrated IC50 values ranging from 20–100 µM against FaO hepatoma cells, indicating their potential as effective anticancer agents .

Mechanism of Action
The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. They modulate signaling pathways associated with cell proliferation and survival, leading to increased sensitivity of cancer cells to apoptosis .

Synthesis of Bioactive Compounds

Multicomponent Reactions
this compound is utilized in various multicomponent reactions to synthesize bioactive heterocycles. For example, it can participate in the synthesis of indole-based tetra-arylimidazoles through a one-pot four-component condensation strategy . This method not only simplifies the synthetic process but also enhances the yield of desired products.

Antibacterial Activity
Derivatives of this compound have been evaluated for their antibacterial properties. Some synthesized products have demonstrated good activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's versatility in medicinal chemistry .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies and Research Findings

Study Focus Findings
Anticancer PropertiesCompounds showed IC50 values between 20–100 µM against hepatoma cells.
Mechanism of ActionInduced apoptosis via modulation of pro-apoptotic genes.
Synthesis TechniquesEffective in multicomponent reactions yielding bioactive compounds.
Antibacterial ActivityDemonstrated good activity against various bacterial strains.
Material SciencePotential applications in OLEDs due to stable film formation.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)benzaldehyde depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The indole ring is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
3-(1H-Indol-5-yl)benzaldehyde (Hypothetical) Benzaldehyde Indol-5-yl at position 3 ~223.27* Reactive aldehyde for synthesis Inferred
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Indol-5-yl, 3,4-dichlorophenyl 332.17 MAO-B inhibition (IC₅₀ = 0.89 µM)
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Benzaldehyde Imidazol-1-yl at position 2, nitro at 5 217.18 Pharmaceutical applications
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde Benzaldehyde Ethoxy-imidazole at position 3 244.27 Solubility in polar solvents
(3-(1H-Indol-5-yl)phenyl)methanol Benzyl alcohol Indol-5-yl at position 3 223.27 Intermediate for aldehyde synthesis
3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde Benzaldehyde 1-Methyltetrazole at position 3 188.19 Electron-withdrawing substituent

*Calculated based on analogous compounds.

Key Observations:
  • Indole vs.
  • Aldehyde Reactivity : The aldehyde group facilitates nucleophilic additions, as seen in imidazole synthesis (e.g., compounds 77–79 in ). This contrasts with alcohol derivatives (e.g., ), which require oxidation to regain aldehyde functionality.
  • Biological Activity : The 1,2,4-oxadiazole analog demonstrates MAO-B inhibition, suggesting that indol-5-yl derivatives may target neurological pathways.

Physical Properties :

  • Melting points for indole-containing aldehydes are typically >150°C (e.g., 179–180°C for compound 47 in ).
  • NMR spectra would show characteristic aldehyde proton signals at ~9.8–10.0 ppm and indole NH signals at ~11.0 ppm .

Biological Activity

3-(1H-indol-5-yl)benzaldehyde, a compound featuring both indole and benzaldehyde moieties, has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring substituted at the 5-position with a benzaldehyde group. This unique arrangement contributes to its biological properties, particularly in medicinal chemistry.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells. The compound was shown to inhibit cell proliferation effectively, with IC50 values indicating potent activity against breast and colon cancer cell lines .

2. Antimicrobial Effects
In vitro studies have revealed that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting cellular membranes and inhibiting vital metabolic processes within microbial cells .

3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical factors in the progression of conditions such as Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Antioxidant Activity : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Case Study 1: Anticancer Activity

A comprehensive study examined the impact of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound .

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects against neuronal cell death. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders by mitigating cellular damage through its antioxidant properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cellular membranes
NeuroprotectiveReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.